Cas no 728026-67-3 (N-2-(2,6-Dimethoxyphenoxy)ethylacetamide)

N-2-(2,6-Dimethoxyphenoxy)ethylacetamide is a synthetic organic compound characterized by its dimethoxyphenoxy and acetamide functional groups. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. Its ether and amide linkages contribute to stability and potential bioactivity, particularly in applications requiring selective binding or controlled release. The compound’s solubility in organic solvents and moderate polarity enhance its utility in synthetic pathways. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. Researchers favor this compound for its reproducibility and potential as an intermediate in the development of specialized active ingredients.
N-2-(2,6-Dimethoxyphenoxy)ethylacetamide structure
728026-67-3 structure
Product name:N-2-(2,6-Dimethoxyphenoxy)ethylacetamide
CAS No:728026-67-3
MF:C12H17NO4
MW:239.268
CID:3094107
PubChem ID:5298338

N-2-(2,6-Dimethoxyphenoxy)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2,6-Dimethoxyphenoxy)ethyl)acetamide
    • Acetamide, N-[2-(2,6-dimethoxyphenoxy)ethyl]-
    • LS-08887
    • 728026-67-3
    • CS-0315631
    • ALBB-026189
    • N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide
    • MFCD06016478
    • STK737346
    • YNBUVXJQCDMDFB-UHFFFAOYSA-N
    • H35461
    • AKOS003390233
    • N-2-(2,6-Dimethoxyphenoxy)ethylacetamide
    • Inchi: InChI=1S/C12H17NO4/c1-9(14)13-7-8-17-12-10(15-2)5-4-6-11(12)16-3/h4-6H,7-8H2,1-3H3,(H,13,14)
    • InChI Key: YNBUVXJQCDMDFB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 239.11575802Da
  • Monoisotopic Mass: 239.11575802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 56.8Ų

N-2-(2,6-Dimethoxyphenoxy)ethylacetamide Security Information

N-2-(2,6-Dimethoxyphenoxy)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386301-5g
N-(2-(2,6-dimethoxyphenoxy)ethyl)acetamide
728026-67-3 97%
5g
¥6541.00 2024-07-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386301-1g
N-(2-(2,6-dimethoxyphenoxy)ethyl)acetamide
728026-67-3 97%
1g
¥2015.00 2024-07-29
TRC
N267275-500mg
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3
500mg
$ 300.00 2022-06-03
A2B Chem LLC
AJ09012-500mg
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3 >95%
500mg
$412.00 2024-04-19
A2B Chem LLC
AJ09012-5g
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3 >95%
5g
$787.00 2024-04-19
A2B Chem LLC
AJ09012-25g
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3 >95%
25g
$1863.00 2024-04-19
Crysdot LLC
CD12039175-5g
N-(2-(2,6-Dimethoxyphenoxy)ethyl)acetamide
728026-67-3 97%
5g
$527 2024-07-24
TRC
N267275-1000mg
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3
1g
$ 480.00 2022-06-03
TRC
N267275-250mg
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3
250mg
$ 185.00 2022-06-03
A2B Chem LLC
AJ09012-10g
N-[2-(2,6-Dimethoxyphenoxy)ethyl]acetamide
728026-67-3 >95%
10g
$1134.00 2024-04-19

Additional information on N-2-(2,6-Dimethoxyphenoxy)ethylacetamide

Professional Introduction to N-2-(2,6-Dimethoxyphenoxy)ethylacetamide (CAS No. 728026-67-3)

N-2-(2,6-Dimethoxyphenoxy)ethylacetamide, a compound with the chemical identifier CAS No. 728026-67-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide incorporates a phenoxyethyl moiety linked to an acetamide group, which is a common motif in drug design, particularly for modulating central nervous system (CNS) activity.

The significance of this compound lies in its potential pharmacological effects, which have been the subject of extensive research in recent years. The presence of the 2,6-dimethoxyphenyl group suggests that this molecule may exhibit properties such as receptor binding affinity and metabolic stability, making it a promising candidate for further development. Current research indicates that derivatives of this class of compounds may have applications in treating neurological disorders, including depression and anxiety.

In the realm of drug discovery, the synthesis and characterization of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide have been optimized to enhance its bioavailability and therapeutic efficacy. Advanced synthetic methodologies have been employed to ensure high purity and yield, which are critical for preclinical and clinical studies. The structural features of this compound allow for selective interaction with biological targets, which is a key factor in developing novel therapeutics.

Recent studies have highlighted the importance of pharmacokinetic profiles in determining the clinical success of new drugs. The metabolic stability and solubility of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide have been thoroughly evaluated to ensure that it meets the stringent requirements for pharmaceutical use. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, including a reasonable half-life and moderate oral bioavailability.

The potential therapeutic applications of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide extend beyond CNS disorders. Preliminary research suggests that this compound may also have anti-inflammatory and analgesic properties, making it a versatile candidate for addressing multiple conditions simultaneously. The phenoxyethyl group is known to enhance binding affinity to certain neurotransmitter receptors, which could lead to novel treatments for pain management and neurodegenerative diseases.

Advances in computational chemistry have played a pivotal role in understanding the molecular interactions of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mechanism with target proteins. These computational studies have not only validated experimental findings but also guided the design of more effective derivatives.

The synthesis of analogs has been a key focus in recent research endeavors. By modifying the substituents on the phenoxy ring or introducing additional functional groups, scientists aim to enhance the pharmacological properties of this compound. For instance, replacing one of the methoxy groups with a halogen may alter the metabolic pathway and improve selectivity.

The role of biomarkers in evaluating drug efficacy cannot be overstated. In ongoing clinical trials, researchers are monitoring specific biomarkers to assess the impact of N-2-(2,6-Dimethoxyphenoxy)ethylacetamide on disease progression. These biomarkers provide valuable insights into the compound's mechanism of action and help determine its potential as a therapeutic agent.

The regulatory landscape for new drug development has evolved significantly over the past decade. Regulatory agencies now require comprehensive data on safety and efficacy before approving a new compound for clinical use. The rigorous testing protocols applied to N-2-(2,6-Dimethoxyphenoxy)ethylacetamide ensure that it meets these stringent standards.

The future prospects for this compound are promising. Ongoing research aims to explore its potential in treating a broader range of diseases and to optimize its formulation for better patient compliance. Collaborative efforts between academia and industry are expected to accelerate these developments.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd